Fusaric Acid

Description

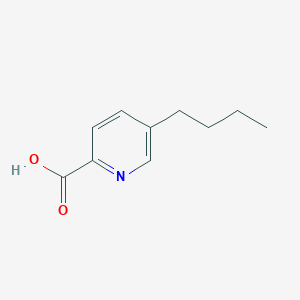

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-butylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-3-4-8-5-6-9(10(12)13)11-7-8/h5-7H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMPVYSXXIOGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023085 | |

| Record name | Fusaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

COLORLESS CRYSTALS | |

CAS No. |

536-69-6 | |

| Record name | Fusaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fusaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | fusaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxylic acid, 5-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fusaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-butylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUSARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWJ963070N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FUSARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

96-98 °C | |

| Record name | FUSARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fusaric Acid Biosynthesis in Fusarium oxysporum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaric acid (FA) is a mycotoxin produced by numerous Fusarium species, including the economically significant plant pathogen Fusarium oxysporum. As a key virulence factor, FA contributes to the pathogen's ability to cause vascular wilt disease in a wide range of host plants. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in F. oxysporum, detailing the genetic architecture, enzymatic steps, and regulatory networks that govern its production. The guide is intended to serve as a comprehensive resource for researchers in mycology, plant pathology, and drug development who are interested in understanding and targeting this important secondary metabolic pathway.

The this compound (FUB) Gene Cluster

The biosynthesis of this compound is orchestrated by a set of genes organized in a contiguous cluster known as the FUB cluster. In Fusarium oxysporum, this cluster is composed of at least 12 genes, designated FUB1 through FUB12.[1][2][3][4] These genes encode the enzymes responsible for the stepwise synthesis of the this compound molecule, as well as regulatory proteins that control the expression of the entire cluster.

The core of the FUB cluster is the FUB1 gene, which encodes a highly reducing polyketide synthase (PKS).[5] PKSs are large, multi-domain enzymes that are central to the biosynthesis of many fungal secondary metabolites.[1][5] The deletion of FUB1 has been shown to completely abolish the production of this compound and its derivatives in F. oxysporum, highlighting its critical role in the initial steps of the pathway.

Other key genes within the cluster include those predicted to be involved in the modification of the polyketide chain and the incorporation of a nitrogen atom. For instance, FUB3 is predicted to encode an aspartate kinase, suggesting the involvement of aspartate in providing the nitrogen moiety of this compound. The cluster also contains genes encoding two Zn(II)2Cys6 transcription factors, FUB10 and FUB12, which are involved in the regulation of the cluster's expression.[2][4]

The Biosynthetic Pathway

The biosynthesis of this compound is a complex process that begins with the condensation of acetyl-CoA and malonyl-CoA by the Fub1 polyketide synthase. The proposed pathway involves the following key stages:

-

Polyketide Chain Assembly: Fub1 catalyzes the iterative condensation of acetate units to form a linear polyketide chain.

-

Incorporation of Nitrogen: An amino acid precursor, likely derived from aspartate, provides the nitrogen atom that is incorporated into the growing molecule.

-

Cyclization and Modification: A series of enzymatic reactions, including cyclization, oxidation, and reduction, lead to the formation of the final this compound structure.

While the complete pathway with all its intermediates is still under investigation, key enzymes such as a PLP-dependent enzyme (encoded by Fub7) and an FMN-dependent oxidase (encoded by Fub9) are thought to be involved in the formation of the picolinic acid scaffold of this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by a network of global and pathway-specific transcription factors. This complex regulatory system ensures that this compound is produced under conditions that are favorable for the fungus, such as during host colonization.

Key global regulators include:

-

LaeA: A master regulator of secondary metabolism in many fungi. Deletion of the laeA gene in F. oxysporum results in a dramatic reduction in the expression of fub1 and a corresponding decrease in this compound production.[6]

-

PacC: A pH-responsive transcription factor that allows the fungus to adapt to changes in ambient pH. PacC has been shown to positively regulate the expression of fub1.[7]

Within the FUB cluster itself, two Zn(II)2Cys6 transcription factors, Fub10 and Fub12, play a direct role in regulating the expression of the other FUB genes.[2][4] This hierarchical regulatory structure allows for fine-tuned control over the production of this compound.

Quantitative Data

The production of this compound can vary significantly depending on the Fusarium oxysporum strain and the culture conditions. The following tables summarize some of the quantitative data available in the literature.

| Strain | Culture Medium | This compound Production | Reference |

| F. oxysporum 798 | Czapek Dox broth | 0.8 - 3.5 mM | [4] |

| F. oxysporum 801 | Czapek Dox broth | 0.8 - 3.5 mM | [4] |

| F. oxysporum 241 | Malt liquid medium | Significant amounts | [4] |

| Gene | Mutant Background | Fold Change in Expression | Reference |

| fub1 | laeAΔ | 300-500 times lower than wild-type | [2] |

Experimental Protocols

Targeted Gene Deletion using Split-Marker Recombination

This protocol describes a method for creating targeted gene deletions in Fusarium oxysporum using a split-marker approach, which increases the frequency of homologous recombination.

Materials:

-

F. oxysporum wild-type strain

-

Primers for amplifying flanking regions and the selection marker

-

High-fidelity DNA polymerase

-

Plasmids containing the selection marker (e.g., pUCATPH for hygromycin resistance)

-

Enzymes for protoplast preparation (e.g., Driselase)

-

PEG solution (Polyethylene glycol)

-

Regeneration medium

-

Selective medium containing the appropriate antibiotic (e.g., hygromycin B)

Protocol:

-

Design Primers: Design primers to amplify ~1 kb regions upstream (5' flank) and downstream (3' flank) of the target gene. Design a second set of primers to amplify the selection marker gene in two overlapping fragments (e.g., the 5' two-thirds and the 3' two-thirds of the hph gene).

-

Amplify Fragments: Perform PCR to amplify the 5' and 3' flanks from F. oxysporum genomic DNA. In separate reactions, amplify the two overlapping fragments of the selection marker from a plasmid template.

-

Fusion PCR: Perform two separate fusion PCR reactions. In the first, use the 5' flank and the 5' marker fragment as templates with the outermost primers to create a fusion product. In the second, do the same for the 3' flank and the 3' marker fragment.

-

Protoplast Preparation: Grow the F. oxysporum wild-type strain in liquid medium and harvest the mycelia. Treat the mycelia with a cell wall-degrading enzyme solution (e.g., 20 mg/ml Driselase in 0.7 M NaCl) for approximately 3-4 hours at 28°C with gentle shaking to generate protoplasts.[8]

-

Transformation: Mix the two fusion PCR products with the prepared protoplasts. Add PEG solution (e.g., 6% PEG 3350) and incubate on ice to facilitate DNA uptake.[8]

-

Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium. After a period of recovery, overlay the plates with a medium containing the selective antibiotic to select for transformants that have integrated the resistance cassette.

-

Screening: Isolate genomic DNA from the resulting transformants and perform PCR with primers flanking the target gene and internal to the selection marker to confirm the correct gene replacement event.

RNA Extraction and Quantitative Real-Time RT-PCR (qRT-PCR)

This protocol outlines the steps for extracting high-quality RNA from F. oxysporum and performing qRT-PCR to quantify gene expression levels.

Materials:

-

F. oxysporum mycelia grown under desired conditions

-

RNA extraction kit (e.g., Qiagen RNeasy Plant Mini Kit) or CTAB-based extraction buffer[9]

-

DNase I

-

Reverse transcriptase and associated reagents

-

qRT-PCR master mix (e.g., SYBR Green-based)

-

Primers for the target gene(s) and a reference gene (e.g., actin or GAPDH)

-

qRT-PCR instrument

Protocol:

-

Harvest Mycelia: Collect fungal mycelia by filtration and immediately freeze in liquid nitrogen to preserve RNA integrity.

-

RNA Extraction:

-

CTAB Method: Grind the frozen mycelia to a fine powder in liquid nitrogen. Add pre-heated CTAB extraction buffer and incubate. Perform chloroform extractions to remove proteins and lipids. Precipitate the RNA with lithium chloride (LiCl).[9]

-

Kit-based Method: Follow the manufacturer's instructions for the chosen RNA extraction kit.

-

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Use a reverse transcriptase enzyme to synthesize complementary DNA (cDNA) from the RNA template.

-

qRT-PCR:

-

Set up the qRT-PCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and the qRT-PCR master mix.

-

Run the reactions in a qRT-PCR instrument using a standard thermal cycling program.

-

Analyze the resulting data using the ΔΔCt method to calculate the relative fold change in gene expression between different samples.[10][11]

-

Conclusion and Future Directions

The study of the this compound biosynthesis pathway in Fusarium oxysporum has provided valuable insights into the genetic and molecular basis of virulence in this important plant pathogen. The identification of the FUB gene cluster and the characterization of its key enzymes and regulators have opened up new avenues for the development of novel disease control strategies.

Future research in this area could focus on:

-

Elucidating the complete biosynthetic pathway: Identifying all the chemical intermediates and the specific roles of each FUB enzyme will provide a more complete understanding of how this compound is synthesized.

-

Detailed characterization of the regulatory network: Techniques such as ChIP-seq could be used to identify the direct targets of the key transcription factors and to map the protein-DNA interactions that control FUB gene expression.

-

Investigating the role of this compound in different host-pathogen interactions: Understanding how this compound contributes to virulence in different plant hosts could lead to the development of host-specific control measures.

-

Exploring the potential for drug development: The enzymes of the this compound biosynthesis pathway could be targeted for the development of novel fungicides that specifically inhibit the production of this virulence factor.

By continuing to unravel the complexities of this compound biosynthesis, researchers can pave the way for more effective and sustainable strategies to combat the devastating diseases caused by Fusarium oxysporum.

References

- 1. Genus-wide analysis of Fusarium polyketide synthases reveals broad chemical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Genetic Diversity in FUB Genes of Fusarium oxysporum f. sp. cubense Suggests Horizontal Gene Transfer [frontiersin.org]

- 5. Identification and Regulation of fusA, the Polyketide Synthase Gene Responsible for Fusarin Production in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fusarium oxysporum effector clustering version 2: An updated pipeline to infer host range - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conservation and Expansion of Transcriptional Factor Repertoire in the Fusarium oxysporum Species Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FoPGDB: a pangenome database of Fusarium oxysporum, a cross-kingdom fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Phylogenomic and functional domain analysis of polyketide synthases i" by Daren W. Brown, Robert A. E. Butchko et al. [digitalcommons.unl.edu]

An In-depth Technical Guide to the Fusaric Acid Biosynthetic Cluster (FUB Genes)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaric acid (FA), a polyketide-derived secondary metabolite, is a mycotoxin produced by numerous species of the fungal genus Fusarium.[1] Its significance stems from its toxicity to animals and its potential role in plant pathogenesis.[1] In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often colocalized in the genome in what is known as a biosynthetic gene cluster.[1] These clusters are typically coordinately regulated and contain genes encoding enzymes, transcription factors, and transport proteins necessary for the production and secretion of the metabolite.[1] This guide provides a comprehensive overview of the this compound biosynthetic (FUB) gene cluster, detailing the functions of its constituent genes, the regulation of their expression, and experimental methodologies for their study.

The this compound Biosynthetic (FUB) Gene Cluster

Initial studies in Fusarium verticillioides and Fusarium fujikuroi identified a five-gene cluster associated with this compound biosynthesis.[1][2] However, further comparative genomic analyses in these species and Fusarium oxysporum have expanded the FUB cluster to at least 12 genes, designated FUB1 through FUB12.[1] Deletion analyses have confirmed that nine of these genes, including two Zn(II)2Cys6 transcription factor genes, are essential for producing wild-type levels of this compound.[1]

The organization of the FUB gene cluster is largely conserved across different Fusarium species, though some variations, such as the insertion of non-FUB genes, have been observed.[1] The core of the cluster is the polyketide synthase (PKS) gene, FUB1, which is responsible for the initial steps of polyketide chain synthesis.[2][3] Other genes in the cluster are predicted to encode enzymes for subsequent modification steps, transcription factors for regulating cluster expression, and a transporter for exporting this compound out of the fungal cell.

Functions of the FUB Genes

The predicted or confirmed functions of the core FUB genes are summarized below.

| Gene | Proposed Function |

| FUB1 | Polyketide Synthase (PKS) |

| FUB2 | Unknown function |

| FUB3 | Aspartate kinase |

| FUB4 | Hydrolase |

| FUB5 | Homoserine O-acetyltransferase |

| FUB6 | NAD(P)-dependent dehydrogenase |

| FUB7 | PLP-dependent enzyme |

| FUB8 | Thioester reductase (TR) domain-containing protein |

| FUB9 | FMN-dependent dehydrogenase |

| FUB10 | Zn(II)2Cys6 transcription factor |

| FUB11 | MFS transporter |

| FUB12 | Zn(II)2Cys6 transcription factor |

Quantitative Analysis of FUB Gene Deletions on this compound Production

Gene deletion studies have been instrumental in elucidating the role of individual FUB genes in this compound biosynthesis. The following table summarizes the quantitative impact of deleting specific FUB genes on the production of this compound in Fusarium species. It is important to note that the absolute amounts of this compound can vary depending on the fungal species, strain, and culture conditions.

| Gene Deletion | Species | This compound Production (% of Wild-Type) | Reference |

| Δfub1 | F. oxysporum | 0% | [4] |

| Δfub3 | F. verticillioides | Reduced by 76-95% | [5] |

| Δfub4 | F. fujikuroi | Necessary for biosynthesis | [2] |

| Δfub4 | F. verticillioides | Abolished | [5] |

| Δfub5 | F. verticillioides | Reduced by 76-95% | [5] |

| Δfub10 | F. verticillioides | Abolished | [5] |

| Δfub11 | F. verticillioides | Reduced by 76-95% | [5] |

| Δfub12 | F. verticillioides | Reduced by 76-95% | [5] |

Regulation of the FUB Gene Cluster

The expression of the FUB gene cluster is tightly regulated by a complex network of signaling pathways and transcription factors that respond to various environmental cues.

Signaling Pathways Involved in FUB Gene Regulation

Several key signaling pathways have been shown to influence this compound production. The Cell Wall Integrity (CWI) Mitogen-Activated Protein Kinase (MAPK) pathway positively regulates this compound production.[6] Conversely, autocrine pheromone signaling appears to repress this compound synthesis, as mutants deficient in pheromone expression exhibit increased production.[7]

Environmental factors such as pH and nutrient availability also play a crucial role. Alkaline pH and low iron availability have been shown to boost this compound production, while acidic pH and iron sufficiency repress it.[6] Nitrogen availability is another critical factor, with high nitrogen levels generally favoring the expression of FUB genes and subsequent this compound production.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the FUB gene cluster.

Gene Knockout in Fusarium using Split-Marker Recombination

This protocol describes a method for generating targeted gene deletions in Fusarium species using the split-marker recombination approach.[1] This technique increases the frequency of homologous recombination, making it an efficient method for creating knockout mutants.[6]

Materials:

-

Fusarium wild-type strain

-

Plasmids containing the desired selection marker (e.g., hygromycin resistance)

-

Primers for amplifying flanking regions of the target gene and the selection marker

-

High-fidelity DNA polymerase

-

Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase)

-

PEG solution (Polyethylene glycol)

-

Regeneration medium

Workflow:

Detailed Steps:

-

Primer Design: Design primers to amplify approximately 1 kb regions upstream (5' flank) and downstream (3' flank) of the target FUB gene. Design a second set of primers to amplify two overlapping fragments of the selection marker gene.

-

PCR Amplification: Perform PCR to amplify the 5' and 3' flanking regions from Fusarium genomic DNA. In separate reactions, amplify the two overlapping fragments of the selection marker from a plasmid template.

-

Fusion PCR: Create the two split-marker cassettes by fusion PCR. In the first reaction, fuse the 5' flank to the first half of the marker. In the second reaction, fuse the 3' flank to the second half of the marker.

-

Protoplast Preparation: Grow the wild-type Fusarium strain in liquid culture. Harvest the mycelia and treat with protoplasting enzymes to digest the cell walls and release protoplasts.

-

Transformation: Mix the purified split-marker DNA cassettes with the prepared protoplasts in the presence of PEG solution to facilitate DNA uptake.

-

Selection: Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic to select for transformants that have integrated the resistance marker.

-

Screening: Isolate genomic DNA from the resulting transformants and perform PCR using primers that anneal outside the flanking regions and within the marker gene to confirm the targeted deletion.

-

Southern Blot (Optional): To confirm a single, homologous integration event, perform a Southern blot analysis on the genomic DNA of the putative knockout mutants.

RNA Sequencing and Analysis in Fusarium

This protocol outlines the general steps for performing RNA sequencing (RNA-Seq) to analyze the expression of FUB genes under different conditions.

Materials:

-

Fusarium cultures grown under desired conditions

-

RNA extraction kit (e.g., TRIzol, RNeasy)

-

DNase I

-

RNA quality assessment tools (e.g., Bioanalyzer)

-

Library preparation kit for sequencing

-

Next-generation sequencing platform

Workflow:

Detailed Steps:

-

Fungal Culture and Harvest: Grow the Fusarium strain(s) of interest under the specific conditions to be tested (e.g., high vs. low nitrogen, different pH levels). Harvest the mycelia by filtration and immediately freeze in liquid nitrogen to preserve the RNA profile.

-

RNA Extraction: Disrupt the frozen mycelia by grinding under liquid nitrogen. Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the integrity and purity of the RNA using a Bioanalyzer or similar instrument. Quantify the RNA concentration.

-

Library Preparation: Starting with high-quality total RNA, prepare cDNA libraries for sequencing according to the manufacturer's protocol of the chosen library preparation kit. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.

-

Read Mapping: Align the trimmed reads to the Fusarium reference genome.

-

Differential Gene Expression Analysis: Quantify the expression levels of all genes and identify genes that are differentially expressed between the experimental conditions.

-

This compound Extraction and Quantification by HPLC-MS

This protocol details the extraction and quantification of this compound from Fusarium cultures using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

Fusarium culture filtrate or mycelia

-

Methanol

-

Ethyl acetate

-

Formic acid

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

This compound standard

-

HPLC system coupled to a mass spectrometer

Workflow:

Detailed Steps:

-

Sample Preparation: Grow the Fusarium strain in liquid or on solid agar medium under conditions that promote this compound production.

-

Extraction:

-

Liquid Culture: Acidify the culture filtrate with formic acid and extract with an equal volume of ethyl acetate.

-

Solid Culture: Homogenize the agar culture and extract with methanol.

-

-

Centrifugation: Centrifuge the extract to pellet the mycelia and other debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

HPLC-MS Analysis: Inject the filtered extract onto an HPLC system equipped with a C18 column. Use a mobile phase gradient of water and acetonitrile, both containing a small percentage of formic acid, to separate the components of the extract. Detect this compound using the mass spectrometer, monitoring for its specific mass-to-charge ratio.

-

Quantification: Prepare a standard curve using a serial dilution of a known concentration of pure this compound. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Conclusion

The this compound biosynthetic gene cluster represents a well-defined system for studying the genetics and regulation of secondary metabolism in Fusarium. The identification and characterization of the FUB genes have provided significant insights into the biosynthesis of this important mycotoxin. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the function and regulation of the FUB cluster, which may lead to the development of novel strategies to control this compound production in agricultural and food systems, as well as potential applications in drug development.

References

- 1. Generation of Fusarium graminearum Knockout Mutants by the Split-marker Recombination Approach [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound contributes to virulence of Fusarium oxysporum on plant and mammalian hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. newprairiepress.org [newprairiepress.org]

- 7. Wei-Hua Tang, Institute of Plant Physiology and Ecology, Shanghai Institutes for Biological Sciences, Chinese Academy — BIO-PROTOCOL [bio-protocol.org]

Fusaric Acid's Mode of Action in Inducing Plant Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaric acid (FA), a mycotoxin produced by various Fusarium species, is a significant virulence factor contributing to plant diseases.[1][2][3] Its phytotoxic effects are characterized by a range of symptoms including wilting, necrosis, and chlorosis, ultimately leading to cell death.[2][4][5] Understanding the intricate molecular mechanisms by which this compound induces plant cell death is crucial for developing effective disease management strategies and for potential applications in drug development. This technical guide provides an in-depth overview of the current knowledge on this compound's mode of action, focusing on the signaling pathways, key molecular events, and experimental methodologies used to elucidate these processes.

Core Mechanisms of this compound-Induced Cell Death

This compound employs a multi-pronged approach to induce cell death in plants, primarily through the induction of oxidative stress, mitochondrial dysfunction, and the activation of specific signaling cascades.

Oxidative Stress and Reactive Oxygen Species (ROS) Production

A primary and early response to this compound exposure is a significant increase in the production of reactive oxygen species (ROS), such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[2][4][6][7][8] This oxidative burst disrupts cellular homeostasis, leading to lipid peroxidation, protein damage, and DNA fragmentation.[4][6] The accumulation of ROS is a central event that triggers downstream signaling pathways leading to programmed cell death (PCD).[4][6]

Mitochondrial Dysfunction

Mitochondria are key players in FA-induced cell death.[9] this compound can alter mitochondrial structure and function, leading to swelling of cristae and a reduction in the electron density of the mitochondrial matrix.[9] A critical event is the increased permeability of the mitochondrial membrane, which results in the release of cytochrome c into the cytosol. This release is a key trigger for the activation of caspase-like proteases, which are executioners of PCD.[2][10] Furthermore, FA can inhibit mitochondrial respiration, leading to a decrease in ATP levels.[9]

Alteration of Membrane Permeability and Ion Fluxes

This compound is known to alter the permeability of plant cell membranes.[2][5] This can be attributed to its ability to chelate metal ions like iron and copper, which are essential for membrane integrity and the function of membrane-bound enzymes.[2][5][11] The disruption of ion balance and membrane potential is an early response to FA toxicity.[12] Some studies suggest that FA may inhibit the plasma membrane H+-ATPase, an enzyme crucial for maintaining the electrochemical gradient across the plasma membrane.[13][14][15]

Signaling Pathways in this compound-Induced Cell Death

The induction of cell death by this compound is not a passive process but involves the activation of specific and interconnected signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Cascades

Recent research has highlighted the role of MAPK signaling cascades in mediating FA-induced cell death. In Arabidopsis thaliana, the MKK5-MPK3/MPK6 cascade has been shown to be a positive regulator of this process.[1][16] this compound triggers the phosphorylation and activation of MPK3 and MPK6, and the expression of a constitutively active form of MKK5 enhances FA-induced cell death.[16]

Nitric Oxide (NO) Signaling

Nitric oxide (NO) acts as a key signaling molecule in FA-induced programmed cell death (PCD) in tobacco suspension cells.[10][17] FA treatment leads to a rapid, dose-dependent accumulation of NO.[10][17] The inhibition of NO synthesis or scavenging of NO significantly reduces the rate of FA-induced cell death, indicating its crucial role in the signaling cascade.[10][17] NO signaling appears to act upstream of the activation of caspase-3-like proteases.[10]

Hormonal Signaling

Plant hormones, particularly ethylene and jasmonates, are involved in the response to this compound. FA can induce ethylene production, and ethylene signaling pathways are implicated in the regulation of oxidative stress in response to the toxin.[2] The jasmonate pathway may also be activated, as evidenced by the detection of the intermediate 12-OPDA in plants treated with FA.

Quantitative Data on this compound-Induced Phytotoxicity

The phytotoxic effects of this compound are dose-dependent. The following table summarizes quantitative data from various studies on the concentrations of this compound used and their observed effects on plant cells.

| Plant Species | FA Concentration | Observed Effect | Reference |

| Persea americana | 0.5 mM | 67.8% damaged leaf area | [2] |

| Liquidambar styraciflua | 0.5 mM | 40.4% damaged leaf area | [2] |

| Populus nigra | 2.5 mM | 51.5% damaged leaf area | [2] |

| Citrus sinensis | 2.5 mM | 45.2% damaged leaf area | [2] |

| Zea mays | > 10⁻⁴ M | Respiratory inhibition, electrolyte leakage, cytological alterations | [9] |

| Nicotiana tabacum (cell culture) | 100 µM | Dilation of ER, increased H₂O₂ production, mitochondrial dysfunction | [6] |

| Solanum lycopersicum | 250 µg/ml | Maximum cell death as observed by Evans blue uptake | [4] |

| Arabidopsis thaliana (cell culture) | > 10⁻⁵ M | Alteration of cell growth, mitochondrial activity, and membrane permeability | [12] |

| Watermelon (cell culture) | 100 µM | ~52% reduction in fresh cell weight, ~70% decrease in packed cell volume | [18][19] |

| Cotton | 0.5 mM - 8.0 mM | Detectable necrosis to severe wilting | [20] |

Signaling Pathway Diagram

The following diagram illustrates the key signaling pathways involved in this compound-induced plant cell death.

Caption: Signaling pathways in this compound-induced plant cell death.

Experimental Protocols

This section details the methodologies for key experiments used to study this compound-induced cell death.

Quantification of Cell Death using Evans Blue Staining

Principle: Evans blue is a vital stain that cannot pass through intact cell membranes. Dead cells with compromised membranes take up the dye and stain blue.

Protocol:

-

Prepare a stock solution of Evans blue (e.g., 0.1% w/v in water).

-

Treat plant tissues (e.g., leaf discs) or cell suspensions with the desired concentrations of this compound for the specified duration. Include a control group treated with the solvent only.

-

After treatment, incubate the samples in the Evans blue solution for 15-30 minutes.

-

Thoroughly wash the samples with deionized water to remove excess stain.

-

Observe the stained tissues under a light microscope to visualize dead cells.

-

For quantification, the absorbed dye can be solubilized by incubating the stained tissue in a known volume of a suitable solvent (e.g., 1% SDS in 50% methanol) at 50-60°C for 30-60 minutes.

-

Measure the absorbance of the extracted dye at a wavelength of approximately 600 nm using a spectrophotometer.

-

The amount of dye uptake is proportional to the percentage of dead cells.

Caption: Experimental workflow for Evans blue staining.

Detection of DNA Fragmentation by TUNEL Assay

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl termini of DNA strand breaks with fluorescently labeled dUTP.

Protocol:

-

Fix the this compound-treated and control plant tissues or cells in a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS) for at least 1 hour at room temperature.

-

Wash the samples with PBS to remove the fixative.

-

Permeabilize the cell walls and membranes by treating with a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate) for a few minutes on ice.

-

Wash the samples again with PBS.

-

Incubate the samples with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTP, in a humidified chamber at 37°C for 1-2 hours, protected from light.

-

Stop the reaction and wash the samples with PBS to remove unincorporated nucleotides.

-

(Optional) Counterstain the nuclei with a DNA-specific dye like DAPI.

-

Mount the samples on a microscope slide and observe under a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

Caption: Experimental workflow for the TUNEL assay.

Measurement of Intracellular ROS with DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Load the plant cells or tissues with DCFH-DA (e.g., 10 µM) in a suitable buffer for 30-60 minutes at room temperature in the dark.

-

Wash the samples to remove excess probe.

-

Treat the loaded cells with this compound at the desired concentrations.

-

Measure the increase in fluorescence over time using a fluorometer, fluorescence microscope, or flow cytometer. The excitation wavelength is typically around 488 nm, and the emission wavelength is around 525 nm.

-

The rate of fluorescence increase is proportional to the rate of intracellular ROS production.

Caption: Experimental workflow for intracellular ROS measurement.

Conclusion

This compound induces plant cell death through a complex network of interconnected events, initiated by the induction of oxidative stress and disruption of membrane integrity. The subsequent activation of signaling cascades, including MAPK and nitric oxide pathways, coupled with mitochondrial dysfunction, culminates in programmed cell death. The methodologies detailed in this guide provide a framework for researchers to further investigate the intricate molecular details of this compound's mode of action. A deeper understanding of these processes will be instrumental in devising novel strategies to mitigate the impact of Fusarium diseases on agriculture and may offer insights for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Phytotoxicity mechanisms of the mycotoxin this compound [ecoagri.ac.cn]

- 4. This compound induced cell death and changes in oxidative metabolism of Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound a potent vivotoxin.pptx [slideshare.net]

- 6. This compound-evoked oxidative stress affects plant defence system by inducing biochemical changes at subcellular level - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound-evoked oxidative stress affects plant defence system by inducing biochemical changes at subcellular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. This compound induction of programmed cell death modulated through nitric oxide signalling in tobacco suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound contributes to virulence of Fusarium oxysporum on plant and mammalian hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Early physiological responses of Arabidopsis thaliana cells to this compound: toxic and signalling effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fusicoccin Activates the Plasma Membrane H+-ATPase by a Mechanism Involving the C-Terminal Inhibitory Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Role of the Plasma Membrane H+-ATPase in Plant–Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The mechanism behind tenuazonic acid-mediated inhibition of plant plasma membrane H+-ATPase and plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A MAPK signaling cascade regulates the this compound-induced cell death in Arabidopsis [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. doaj.org [doaj.org]

- 19. researchgate.net [researchgate.net]

- 20. cotton.org [cotton.org]

The Structural Dance of a Mycotoxin: An In-depth Guide to the Structure-Activity Relationship of Fusaric Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Fusaric acid, a mycotoxin produced by various Fusarium species, has long been a subject of scientific curiosity due to its diverse biological activities, including phytotoxicity, antibacterial, and antifungal properties. Its simple picolinic acid scaffold offers a versatile platform for chemical modification, making it an attractive starting point for the development of novel therapeutic and agrochemical agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, detailing the intricate interplay between chemical structure and biological function. Through a systematic presentation of quantitative data, experimental methodologies, and visual representations of key biological pathways, this document aims to equip researchers with the knowledge necessary to navigate the chemical landscape of this compound and unlock its full potential.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyridine ring and modifications to the C-5 butyl chain. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural changes on antibacterial and antifungal efficacy.

Antibacterial Activity

The antibacterial activity of this compound and its derivatives has been evaluated against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of these compounds.

| Compound/Analog | Modification | Test Organism | MIC (µg/mL) | Reference |

| This compound | - | Staphylococcus aureus | >128 | [1] |

| 5b | 5-(4-chlorophenyl) | Staphylococcus aureus ATCC25923 | 8 | [1] |

| 7b | 5-(4-methoxyphenyl) | Staphylococcus aureus ATCC25923 | 16 | [1] |

| 8c | 5-(4-fluorobenzyl) | Staphylococcus aureus ATCC25923 | 4 | [1] |

| 8d | 5-(4-chlorobenzyl) | Staphylococcus aureus ATCC25923 | 4 | [1] |

| 8c | 5-(4-fluorobenzyl) | Pseudomonas aeruginosa ATCC9027 | 64 | [1] |

| 8d | 5-(4-chlorobenzyl) | Pseudomonas aeruginosa ATCC9027 | 64 | [1] |

| 4 | 5-phenyl | Multidrug-resistant Escherichia coli | 64 | [1] |

| 17e | Ester of 5-butylpicolinic acid with levofloxacin | Multidrug-resistant Escherichia coli | Synergistic effect with levofloxacin (1/16 MIC) | [1] |

Key SAR Insights for Antibacterial Activity:

-

Substitution at C-5: Replacing the n-butyl group at the C-5 position with substituted aromatic rings significantly enhances antibacterial activity against Staphylococcus aureus.[1]

-

Arylmethyl Groups: The introduction of substituted benzyl groups at the C-5 position, particularly with electron-withdrawing groups like fluorine and chlorine, leads to potent activity against both S. aureus and Pseudomonas aeruginosa.[1]

-

Esterification: Esterification of the carboxylic acid group can be a viable strategy for developing synergistic compounds, as demonstrated by the analog synthesized with levofloxacin.[1]

Antifungal Activity

This compound and its derivatives have shown promising activity against a variety of plant pathogenic fungi. The 50% effective concentration (EC50) is a common metric to assess antifungal potency.

| Compound/Analog | Modification | Test Organism | EC50 (µg/mL) | Reference |

| This compound | - | Thanatephorus cucumeris | 22.42 | [2] |

| This compound | - | Colletotrichum higginsianum | 31.67 | [2] |

| This compound | - | Colletotrichum gloeosporioides | 90.80 | [2] |

| H4 | 5-phenyl | Pyricularia grisea | 12.0 | [3] |

| H22 | 5-(4-chlorophenyl) | Colletotrichum higginsianum | 1.8 | [3] |

| H23 | 5-(4-bromophenyl) | Colletotrichum higginsianum | 2.1 | [3] |

| H24 | 5-(4-iodophenyl) | Colletotrichum higginsianum | 2.5 | [3] |

| H27 | 5-(4-methoxyphenyl) | Colletotrichum higginsianum | 2.9 | [3] |

| H29 | 5-([1,1'-biphenyl]-4-yl) | Colletotrichum higginsianum | 1.2 | [3] |

| H30 | 5-(naphthalen-2-yl) | Colletotrichum higginsianum | 1.5 | [3] |

Key SAR Insights for Antifungal Activity:

-

Aromatic Substitution at C-5: Similar to the antibacterial SAR, replacing the 5-butyl group with various aromatic moieties dramatically improves antifungal activity.[3]

-

Halogenated Phenyl Groups: The presence of halogens (Cl, Br, I) on the C-5 phenyl ring leads to a significant increase in potency against Colletotrichum higginsianum.[3]

-

Extended Aromatic Systems: Larger aromatic systems, such as biphenyl and naphthyl groups, at the C-5 position result in the most potent antifungal activity observed in the series.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound and its analogs.

Synthesis of this compound Analogs (General Procedure)

The synthesis of 5-substituted picolinic acid derivatives often follows a multi-step pathway, a generalized representation of which is provided below. For specific details of reaction conditions, catalysts, and purification methods, please refer to the cited literature.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds against various bacterial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. The suspension is then diluted to a final concentration of 5 x 10^5 CFU/mL in MHB.

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of two-fold dilutions of the compounds are prepared in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Determination of 50% Effective Concentration (EC50)

The antifungal activity is assessed by determining the EC50 value using the mycelial growth inhibition assay.

-

Fungal Culture: The plant pathogenic fungi are cultured on Potato Dextrose Agar (PDA) plates at 25-28°C until the mycelia cover the entire plate.

-

Preparation of Test Plates: The test compounds are dissolved in a solvent and added to molten PDA at various concentrations. The agar is then poured into Petri dishes.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed in the center of each test plate.

-

Incubation: The plates are incubated at 25-28°C in the dark for a period that allows for significant growth in the control plates (typically 2-7 days).

-

Measurement and Calculation: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group. The EC50 value is then calculated by probit analysis.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are mediated through various cellular pathways. Molecular docking studies and genetic analyses have provided insights into their potential mechanisms of action.

Inhibition of Tyrosyl-tRNA Synthetase (TyrRS)

Molecular docking studies have suggested that some antibacterial this compound analogs may exert their effect by inhibiting tyrosyl-tRNA synthetase (TyrRS), an essential enzyme in protein biosynthesis.

Regulation of this compound Biosynthesis by the CWI MAPK Pathway

In Fusarium oxysporum, the production of this compound is positively regulated by the Cell Wall Integrity (CWI) Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for the fungus's response to cell wall stress and plays a role in its virulence.

References

A Technical Guide to the Chemical Synthesis of Fusaric Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaric acid (5-butylpicolinic acid) is a mycotoxin produced by various Fusarium species.[1][2] It exhibits a wide range of biological activities, including phytotoxic, antimicrobial, and insecticidal properties.[2][3][4] As a metal-chelating agent, it can inhibit metalloenzymes, such as dopamine β-hydroxylase.[1] The diverse pharmacological profile of this compound and its derivatives has spurred interest in their synthesis for potential applications in agriculture and medicine, including the development of novel fungicides and antibacterial agents.[3][5][6] This technical guide provides an in-depth overview of the chemical synthesis protocols for this compound and its derivatives, presenting quantitative data, detailed experimental procedures, and visual workflows to aid researchers in this field.

Chemical Synthesis of this compound

A concise and efficient total synthesis of this compound has been accomplished in four steps starting from commercially available 6-bromonicotinaldehyde. This method is practical for gram-scale synthesis and adaptable for the creation of various analogs.[2][3]

Synthesis Workflow

Caption: Total synthesis of this compound from 6-bromonicotinaldehyde.

Experimental Protocol: Total Synthesis of this compound[2]

Step 1: Synthesis of 2-Bromo-5-(but-1-en-1-yl)pyridine

-

To a solution of n-propyltriphenylphosphonium bromide (24.0 mmol) in anhydrous THF (25 mL), add n-butyllithium (22.0 mmol, 1.6 M in hexane) dropwise at -78 °C under an argon atmosphere.

-

Stir the reaction mixture for 15 minutes and then warm to 0 °C for at least 1 hour.

-

Cool the mixture back to -78 °C and add a solution of 6-bromonicotinaldehyde (20.0 mmol) in anhydrous THF (25 mL).

-

After completion of the reaction (monitored by TLC), quench with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield 2-bromo-5-(but-1-en-1-yl)pyridine.

Step 2: Synthesis of 2-Bromo-5-butylpyridine

-

Dissolve 2-bromo-5-(but-1-en-1-yl)pyridine in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).

-

Filter the catalyst and concentrate the filtrate to obtain 2-bromo-5-butylpyridine.

Step 3: Synthesis of Methyl 5-butylpicolinate

-

Combine 2-bromo-5-butylpyridine, Pd(dppf)Cl2, and triethylamine in methanol in a pressure vessel.

-

Pressurize the vessel with carbon monoxide.

-

Heat the reaction mixture. Upon completion, cool to room temperature and release the pressure.

-

Purify the product by flash chromatography to afford methyl 5-butylpicolinate. The yield over two steps (hydrogenation and carbonylation) is reported to be 85%.[3]

Step 4: Synthesis of this compound

-

Dissolve methyl 5-butylpicolinate in a mixture of methanol and aqueous NaOH solution.

-

Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material (approximately 1 hour).[2]

-

Remove methanol under reduced pressure.

-

Adjust the pH of the remaining suspension to ~2 with 1.0 M HCl.[2]

-

Extract the aqueous phase with dichloromethane.

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate under reduced pressure to yield this compound as a white solid (89% yield).[2]

The overall yield for this four-step synthesis is 58%.[2]

Synthesis of this compound Derivatives

The versatile pyridine scaffold of this compound allows for various modifications to explore structure-activity relationships (SAR). Key strategies include substitution at the 5-position of the pyridine ring and amidation of the carboxylic acid.

Derivatives via Suzuki Coupling

This compound analogs can be synthesized via a Suzuki coupling reaction from methyl 5-bromopicolinate, followed by ester hydrolysis.[7] This approach is effective for introducing aryl groups at the 5-position.

Caption: General workflow for synthesizing 5-aryl this compound derivatives.

Table 1: Antibacterial Activity of this compound Analogs [7][8]

| Compound | R-Group at 5-position | Test Organism | MIC (μg/mL) |

| 5b | Not specified in abstract | Staphylococcus aureus ATCC25923 | 4-16 |

| 7b | Not specified in abstract | Staphylococcus aureus ATCC25923 | 4-16 |

| 8c | Not specified in abstract | Staphylococcus aureus ATCC25923 | 4-16 |

| 8d | Not specified in abstract | Staphylococcus aureus ATCC25923 | 4-16 |

| 4 | Not specified in abstract | Multidrug-resistant Escherichia coli | 64 |

| qy17 | 4-butylphenyl | Staphylococcus haemolyticus | 16 |

| qy17 | 4-butylphenyl | Staphylococcus epidermidis | 16 |

| qy17 | 4-butylphenyl | Enterococcus faecium | 8 |

| qy20 | 4-(tert-butyl)phenyl | Staphylococcus haemolyticus | 16 |

| qy20 | 4-(tert-butyl)phenyl | Staphylococcus epidermidis | 16 |

| qy20 | 4-(tert-butyl)phenyl | Enterococcus faecium | 8 |

Antifungal Derivatives

Modifications of the 5-butyl group have led to derivatives with significantly improved antifungal activity.[5][6]

Table 2: Antifungal Activity of this compound and Its Derivatives [2][3][5][6]

| Compound | R-Group at 5-position | Test Organism | EC50 (μg/mL) |

| This compound | n-butyl | Thanatephorus cucumeris | 22.42 |

| This compound | n-butyl | Colletotrichum higginsianum | 31.67 |

| This compound | n-butyl | Colletotrichum gloeosporioides | 90.80 |

| Derivative H4 | 5-([1,1'-biphenyl]-4-yl) | Colletotrichum higginsianum | 1.2 |

| Derivative H22 | 5-phenyl | Pyricularia grisea | 12.0 |

Biosynthesis of this compound

The biosynthesis of this compound involves a complex enzymatic cascade. A key step is the stereoselective C-C bond formation catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme Fub7, which couples an aldehyde with an amino acid precursor.[1][9] This is followed by oxidation steps to form the picolinic acid scaffold.[1]

Caption: Simplified biosynthetic pathway of this compound.

Chemoenzymatic Synthesis

The enzymes from the this compound biosynthetic pathway can be harnessed for the chemoenzymatic synthesis of substituted L-pipecolic acids, which are valuable building blocks in medicinal chemistry.[1][9] The PLP-dependent enzyme Fub7 can be used as a biocatalyst for stereoconvergent synthesis.[1]

Experimental Protocol: Biocatalytic Synthesis of 5-Alkyl Picolinic Acids [1]

-

Prepare a reaction mixture in a phosphate buffer (50 mM K2HPO4, pH 7.5, 100 mM NaCl, 3% v/v DMSO).

-

The assay components include:

-

O-acetyl-L-homoserine (OAH) (2 mM)

-

Aldehyde substrate (8 mM)

-

Fub7 enzyme (10 μM)

-

Fub9 enzyme (5 μM)

-

Catalase (0.1 μM)

-

-

Incubate the reaction mixture at 20 °C.

-

Monitor product formation by HPLC. This coupled enzymatic system allows for the synthesis of various 5-alkyl picolinic acids.[1]

Conclusion

The synthesis of this compound and its derivatives offers a rich field for chemical exploration with significant potential for developing new therapeutic and agrochemical agents. The chemical synthesis routes are well-established and scalable, providing a solid foundation for the generation of diverse analogs. Furthermore, the elucidation of the biosynthetic pathway opens up opportunities for chemoenzymatic and synthetic biology approaches to produce novel and complex derivatives. The quantitative data on the biological activities of these compounds underscore the importance of continued research in this area. This guide provides the core protocols and data to support researchers in the design and execution of synthetic strategies for this important class of molecules.

References

- 1. Biosynthesis of mycotoxin this compound and application of a PLP-dependent enzyme for chemoenzymatic synthesis of substituted L-pipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Concise Total Synthesis and Antifungal Activities of this compound, a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, Structure-Activity Relationship, and Three-Dimensional Quantitative Structure-Activity Relationship of Fusarium Acid Derivatives and Analogues as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The this compound Derivative qy17 Inhibits Staphylococcus haemolyticus by Disrupting Biofilm Formation and the Stress Response via Altered Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synthesis-antibacterial-activity-and-structure-activity-relationship-of-fusaric-acid-analogs - Ask this paper | Bohrium [bohrium.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Role of Fusaric Acid as a Virulence Factor in Fusarium Infections: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaric acid (FA), a picolinic acid derivative, is a mycotoxin produced by numerous species of the fungal genus Fusarium. First identified in the 1930s, it is recognized as a significant virulence factor in the pathogenesis of Fusarium infections in a wide range of plants and also exhibits toxicity toward animal cells.[1] This technical guide provides a comprehensive overview of the multifaceted role of this compound in Fusarium infections. It delves into its mechanisms of action, including metal chelation and the induction of oxidative stress, summarizes key quantitative data on its biological effects, and outlines experimental protocols for its study. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows associated with this compound research, offering a critical resource for researchers and professionals in mycology, plant pathology, and drug development.

Introduction

Fusarium species are among the most economically and scientifically important fungal pathogens, causing vascular wilt diseases in over 100 different crop species and opportunistic infections in humans.[1] A key weapon in the arsenal of many pathogenic Fusarium strains is the production of secondary metabolites that are toxic to host organisms.[1] this compound stands out as one of the first identified and most studied of these phytotoxins.[1] It is considered a vivotoxin, meaning it produces disease symptoms in the host but is not the initial causal agent of the infection.[2] Its non-host-specific nature and its ability to be transported throughout the plant make it a potent virulence factor.[3][4] Understanding the intricate mechanisms by which this compound contributes to Fusarium virulence is crucial for the development of effective disease management strategies and potential therapeutic interventions.

Mechanisms of Action and Role in Virulence

This compound's contribution to Fusarium virulence is not attributed to a single mode of action but rather a combination of deleterious effects on the host's cellular machinery. The primary mechanisms include its ability to chelate metal ions and induce oxidative stress, leading to a cascade of downstream effects that culminate in cell death and disease symptoms.

Metal Chelation

One of the most well-established properties of this compound is its capacity to act as a chelating agent for divalent metal cations such as copper (Cu²⁺), iron (Fe²⁺), and zinc (Zn²⁺).[1][2][5] This sequestration of essential metal ions disrupts numerous physiological processes within the host.

-

Enzyme Inhibition: Many enzymes require metal ions as cofactors for their catalytic activity. By chelating these ions, this compound can inhibit crucial enzymes, including those involved in respiration.[2]

-

Disruption of Ionic Balance: The chelation of metal ions can alter the permeability of cell walls and membranes, leading to a disturbance in the ionic balance of the cell.[2]

-

Mitigation of Phytotoxicity: The phytotoxic effects of this compound on tomato plants, for instance, can be rescued by the exogenous application of copper, iron, or zinc, providing strong evidence for the role of metal chelation in its virulence.[1][5]

Induction of Oxidative Stress

This compound is a potent inducer of oxidative stress in plant cells.[4][6] This is characterized by the excessive generation of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which cause widespread cellular damage.[4][7]

-

ROS Accumulation: Exposure of plants to this compound, at concentrations of 10⁻⁵ M or higher, triggers a rapid and sustained increase in ROS production.[4][7]

-

Lipid Peroxidation: The accumulation of ROS leads to lipid peroxidation, a process that damages cellular membranes and compromises their integrity.[4][7]

-

Antioxidant Enzyme Modulation: this compound treatment has been shown to initially decrease the activity of key H₂O₂-scavenging enzymes like catalase (CAT) and ascorbate peroxidase (APX) in tomato leaves, contributing to the buildup of H₂O₂.[7]

Programmed Cell Death (PCD) and Apoptosis

The cellular damage inflicted by this compound can ultimately lead to programmed cell death (PCD), a genetically controlled process of cell suicide. In tobacco suspension cells, this compound induces PCD characterized by cytoplasmic shrinkage, chromatin condensation, and DNA fragmentation.[3] This process appears to be modulated by nitric oxide (NO) signaling and involves the activation of caspase-3-like proteases.[3] Similarly, in saffron root-tip cells, this compound at concentrations of 50-100 µM induces apoptosis, a form of PCD.[8] In human cancerous esophageal SNO cells, this compound has also been shown to induce apoptosis.[9]

Inhibition of Dopamine β-Hydroxylase

In animal systems, this compound is a known inhibitor of dopamine β-hydroxylase, the enzyme that converts dopamine to norepinephrine.[10][11] This inhibition can lead to a lowering of blood pressure.[10] While the direct relevance of this to plant pathogenesis is not established, it highlights the diverse biological activities of this mycotoxin.

Quantitative Data on this compound's Biological Effects

The following tables summarize quantitative data from various studies on the biological effects of this compound.

Table 1: Phytotoxicity of this compound on Various Plant Species

| Plant Species | FA Concentration | Observed Effect | Reference |

| Tomato (Solanum lycopersicum) | 250 µg/ml | Maximum induction of cell death in leaves. | [7] |

| Tomato (Solanum lycopersicum) | 2 x 10⁻⁴ M | Reduced cell viability in cell suspensions. | [4] |

| Potato (Solanum tuberosum) | 0.1–0.5 mM | Significant reduction in plant growth and length over 4 weeks. | [4] |

| Persea americana | 0.5 mM | 67.8% damaged leaf area. | [12] |

| Liquidambar styracflua | 0.5 mM | 40.4% damaged leaf area. | [12] |

| Populus nigra | 2.5 mM | 51.5% damaged leaf area. | [12] |

| Citrus sinensis | 2.5 mM | 45.2% damaged leaf area. | [12] |

Table 2: Toxicological Data of this compound in Animal Models

| Animal Model | Route of Administration | LD₅₀ Value | Reference |

| Rat | Oral | 480 mg/kg | [13] |

| Mouse | Intraperitoneal | 75 mg/kg | [14] |

| Mouse | Intravenous | 100 mg/kg | [14] |

| Mouse | Oral | 180 mg/kg | [14] |

| Dog | Intravenous | 180 mg/kg | [14] |

| Dog | Oral | 200 mg/kg | [14] |

| Rabbit | Intravenous | 150 mg/kg | [14] |

| Rabbit | Oral | 310 mg/kg | [14] |

| Rat | Intraperitoneal | 250 mg/kg | [14] |

| Rat | Intravenous | 210 mg/kg | [14] |

Table 3: Effects of this compound on Cellular and Molecular Processes

| Cell Type/Organism | FA Concentration | Effect | Reference |

| Saffron root-tip cells | 50-100 µM | Induction of apoptosis. | [8] |

| Human Ishikawa endometrial cancer cells | 142.81 µM (IC₅₀ at 72h) | Inhibition of cell proliferation and downregulation of Toll-like receptor pathway genes. | [15] |

| Human SNO oesophageal cancer cells | 78.81 µg/mL (IC₅₀ at 24h) | Induction of cytotoxicity and apoptosis. | [9] |

| Pseudomonas fluorescens CHA0 | Up to 550 µM produced by F. oxysporum | Repression of 2,4-diacetylphloroglucinol (DAPG) production. | [16] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound. Below are outlines of key experimental protocols cited in the literature.

This compound Extraction and Quantification

Objective: To extract and quantify this compound from fungal cultures.

Protocol Outline:

-

Fungal Culture: Inoculate Fusarium spp. on a suitable medium such as potato dextrose agar (PDA) or in a liquid medium like Czapek-Dox liquid (CDL).[1] For solid media, incubate for a specified period (e.g., 3 days).[1] For liquid cultures, incubate for a set duration (e.g., 7 days) on a rotary shaker.[16]

-

Extraction:

-

Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS).[1] Use a standard curve of pure this compound for accurate quantification.

Plant Phytotoxicity Assay

Objective: To assess the phytotoxic effects of this compound on whole plants or detached leaves.

Protocol Outline (Whole Plant Assay):

-

Plant Material: Use young seedlings (e.g., 3-week-old tomato plants).[17]

-

Treatment: Immerse the roots of the seedlings in a sterile aqueous solution of this compound at various concentrations.[17] Include a control group with roots immersed in sterile water.

-

Observation: Observe the plants over a period of several days (e.g., 3 and 6 days) for the development of wilt symptoms, chlorosis, and necrosis.[17]

-

Metal Rescue (Optional): To test the role of metal chelation, pre-treat a subset of plants by spraying the leaves with solutions of metal salts (e.g., 0.025% CuSO₄, FeSO₄, or ZnSO₄) before this compound treatment.[17]

Protocol Outline (Detached Leaf Assay):

-

Plant Material: Detach healthy leaves from the plant of interest.

-

Treatment: Apply a solution of this compound directly onto the leaf surface or introduce it through the petiole.

-

Observation: Monitor the leaves for the appearance of necrotic lesions.[7]

-

Cell Death Quantification (Optional): Use Evans blue staining to visualize and quantify dead cells.[7]

In Vitro Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and apoptotic effects of this compound on cell cultures.

Protocol Outline:

-

Cell Culture: Culture the desired cell line (e.g., plant suspension cells, mammalian cancer cells) under standard conditions.

-

Treatment: Expose the cells to various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assay: Assess cell viability using methods such as the MTT assay or XTT assay, which measure metabolic activity.[9][15]

-

Apoptosis Assays:

-

Caspase Activity: Measure the activity of key apoptosis-related enzymes like caspase-3, -8, and -9 using luminometric or fluorometric assays.[3][9]

-

DNA Fragmentation: Detect DNA fragmentation, a hallmark of apoptosis, using the Comet assay or by observing nuclear fragmentation with a DNA stain like Hoechst.[7][9]

-

Protein Expression: Analyze the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins via Western blotting.[9]

-

Visualizing this compound's Role: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's virulence.

Figure 1: Logical relationship of this compound's primary virulence mechanisms.

Figure 2: Signaling pathway of this compound-induced oxidative stress in plant cells.

Figure 3: Experimental workflow for a whole-plant this compound phytotoxicity assay.

Detoxification and Microbial Interactions

The presence of this compound in the environment has led to the evolution of detoxification mechanisms in other microorganisms. Some microbes, including certain bacteria and fungi, can chemically modify this compound into less toxic compounds.[18][19] For example, the fungus Mucor rouxii can convert this compound to 8-hydroxythis compound, which is significantly less phytotoxic to cotton.[18] The biocontrol agent Trichoderma harzianum can detoxify this compound into 10OH-FSA via a salicylate hydroxylase.[20] These detoxification strategies can influence the ecological interactions in the rhizosphere and may offer avenues for developing novel biocontrol strategies against Fusarium diseases.[19][20]

Conclusion and Future Directions

This compound is unequivocally a key virulence factor in Fusarium infections, contributing significantly to disease development through a variety of mechanisms, most notably metal chelation and the induction of oxidative stress. The extensive body of research summarized in this guide highlights its importance in plant pathology and its potential relevance in animal and human health.

For drug development professionals, the multifaceted nature of this compound's toxicity provides several potential targets for intervention. Strategies could focus on:

-

Inhibiting this compound Biosynthesis: Targeting the enzymes in the this compound biosynthetic pathway, such as the polyketide synthase Fub1, could prevent its production by pathogenic Fusarium strains.[1]

-

Developing Chelating Agents: The design of novel chelating agents that can counteract the effects of this compound by restoring metal ion homeostasis in the host could be a viable therapeutic approach.

-

Enhancing Host Detoxification: Investigating the mechanisms by which some plants and microbes detoxify this compound could lead to the development of transgenic crops or microbial inoculants with enhanced resistance to Fusarium wilt.

Future research should continue to unravel the intricate details of this compound's interactions with host cells, including the identification of specific cellular receptors and the full characterization of the signaling cascades it triggers. A deeper understanding of its role in the context of the host microbiome and its synergistic effects with other mycotoxins will also be crucial for developing holistic and sustainable strategies to combat the devastating impact of Fusarium infections.

References

- 1. This compound contributes to virulence of Fusarium oxysporum on plant and mammalian hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound a potent vivotoxin.pptx [slideshare.net]

- 3. scilit.com [scilit.com]

- 4. This compound-evoked oxidative stress affects plant defence system by inducing biochemical changes at subcellular level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound contributes to virulence of Fusarium oxysporum on plant and mammalian hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-evoked oxidative stress affects plant defence system by inducing biochemical changes at subcellular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induced cell death and changes in oxidative metabolism of Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induces apoptosis in saffron root-tip cells: roles of caspase-like activity, cytochrome c, and H2O2. | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound induces oxidative stress and apoptosis in human cancerous oesophageal SNO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound (a dopamine beta-hydroxylase inhibitor) on phaeochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of dopamine beta-hydroxylase by this compound (5-butylpicolinic acid) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound, 536-69-6 [thegoodscentscompany.com]

- 15. This compound inhibits cell proliferation and downregulates expressions of toll-like receptors pathway genes in Ishikawa endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]